
trans-Cyclobutane-1,2-diol
Overview
Description
trans-Cyclobutane-1,2-diol is a cyclic vicinal diol characterized by a four-membered cyclobutane ring with hydroxyl groups in a trans configuration at the 1 and 2 positions. Its strained cyclobutane ring imparts unique physicochemical properties, including distinct hydrogen-bonding behavior and conformational rigidity, which differentiate it from linear and larger cyclic diols.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Cyclobutane-1,2-diol can be synthesized through several methods. One common approach involves the nucleophilic addition of organolithium or Grignard reagents to 2-hydroxycyclobutanone, followed by reduction . Another method includes the photodimerization of trans-cinnamic acid, which forms a cyclobutane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scalable reactions such as the use of organolithium reagents and photodimerization techniques. These methods can be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
trans-Cyclobutane-1,2-diol undergoes efficient oxidative cleavage to form 1,4-dicarbonyl compounds. This reaction is catalyzed by dioxomolybdenum(VI) complexes in dimethyl sulfoxide (DMSO), yielding γ-ketoaldehydes or diketones under microwave irradiation .
Key Data:
Reaction Conditions | Catalyst | Solvent | Product | Yield |
---|---|---|---|---|
DMSO, 80°C, 20 min | Mo(VI) | DMSO | 1,4-diketones | >90% |
The stereochemistry of the diol influences the reaction pathway:
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cis-Isomer : Forms cyclic acetals, limiting oxidative cleavage.
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trans-Isomer : Undergoes barrierless cleavage due to favorable orbital alignment .
Biradical-Mediated Reactions
The compound participates in reactions involving 1,4-biradical intermediates, critical for cyclobutane ring transformations:
Mechanism Highlights:
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Formation of 1,4-Biradical : Nitrogen extrusion from 1,1-diazene intermediates generates a singlet 1,4-biradical species (D-bs ) with a Gibbs energy barrier of 17.7 kcal/mol .
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Competitive Pathways :
Stereochemical Outcomes:
Starting Material | Pathway | Product | Selectivity |
---|---|---|---|
trans-Diol | Cyclization | Retained trans-config | High |
trans-Diol | β-Fragmentation | Alkenes | Moderate |
Comparative Reactivity with Related Compounds
Compound | Reactivity Profile | Key Differences |
---|---|---|
cis-Cyclobutane-1,2-diol | Forms acetals; slower oxidation | Steric hindrance in trans-configuration |
Cyclobutane-1,2-dione | Direct carbonyl reactivity | No diol-mediated biradicals |
Cyclobutane-1,2-dicarboxylic acid | Acid-catalyzed esterification | Enhanced acidity alters pathways |
Experimental and Computational Insights
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Rate-Determining Step : Homolytic C–N bond cleavage in 1,1-diazene intermediates (activation energy: 17.7 kcal/mol ) .
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Thermodynamics : Biradical intermediate (D-bs ) is 14.3 kcal/mol more stable than precursor 1,1-diazene .
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Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in oxidation reactions .
Scientific Research Applications
Synthetic Routes
trans-Cyclobutane-1,2-diol can be synthesized through various methods, including:
- Nucleophilic Addition : Using organolithium or Grignard reagents to react with 2-hydroxycyclobutanone.
- Reduction Reactions : Employing metal hydrides or catalytic hydrogenation to modify the compound's functional groups.
These synthetic methods are adaptable for larger-scale production, making this compound accessible for industrial applications.
Organic Synthesis
This compound serves as a building block in organic synthesis due to its ability to undergo various chemical transformations:
- Oxidation : Can be oxidized to form diketones or ketoaldehydes using agents like dimethyl sulfoxide (DMSO) .
- Reduction : The compound can yield cyclobutane derivatives with different functional groups.
- Substitution Reactions : Hydroxyl groups can be substituted with other functional groups, enhancing the compound's versatility in synthesis.
Drug Development
The unique structure of this compound allows it to interact with biological molecules effectively. This interaction is crucial for:
- Biochemical Studies : Investigating the compound's potential effects on cellular processes.
- Drug Design : Its strained ring system can be utilized to develop more complex pharmaceutical compounds .
Industrial Applications
In the industrial sector, this compound is explored for its potential in:
- Polymer Synthesis : Used in creating polymers that require rigid structures for enhanced material properties.
- Material Science : Its unique properties allow for innovations in materials that are chemically stable under various conditions .
Comparative Analysis with Related Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Diol | Potential drug candidate; nuclear pore dilation |
cis-Cyclobutane-1,2-diol | Diol | Different reactivity; less studied |
Cyclobutane-1,2-dione | Dione | Distinct reactivity; potential for synthesis |
Cyclobutane-1,2-dicarboxylic acid | Dicarboxylic acid | More acidic; potential for different biological interactions |
Case Studies and Research Findings
Research has highlighted several significant findings regarding this compound:
- Vibrational Characterization : Studies have characterized the vibrational properties of this compound using Raman spectroscopy combined with DFT predictions .
- Intramolecular Hydrogen Bonding : Quantum mechanical studies have analyzed the potential for intramolecular hydrogen bonding within diols like this compound .
- Kinetic Resolution Challenges : The compound presents challenges in enantioselective synthesis due to its structural properties .
Mechanism of Action
The mechanism by which trans-cyclobutane-1,2-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically targeted by oxidizing agents, leading to the formation of carbonyl compounds . The strained ring system of cyclobutane allows for unique reactivity patterns, facilitating various chemical transformations.
Comparison with Similar Compounds
Cyclic Vicinal Diols: Ring Size and Strain Effects
The hydrogen-bonding behavior and stability of trans-cyclobutane-1,2-diol are strongly influenced by its ring size and strain. Below is a comparison with other cyclic vicinal diols:
Table 1: OH Stretching Frequencies and Ring Strain in Cyclic Vicinal Diols
- Hydrogen Bonding : The strained cyclobutane ring in this compound results in subtle hydrogen bonds compared to larger rings. For instance, its OH stretching frequencies (3560–3700 cm⁻¹) are higher than those of trans-cyclopentane-1,2-diol and trans-cyclohexane-1,2-diol, indicating weaker intramolecular interactions due to ring strain .
- This intermediate reactivity may influence the diol’s stability in synthetic or biological environments.
Linear Vicinal Diols: Propane-1,2-diol and Butane-2,3-diol
Linear diols such as propane-1,2-diol (a common food additive, E 1520) and butane-2,3-diol exhibit distinct properties due to the absence of ring strain:
Table 2: Key Differences Between Cyclic and Linear Vicinal Diols
- Biological Relevance: Linear diols like propane-1,2-diol are metabolized into non-toxic derivatives (e.g., lactic acid), whereas cyclic diols may face slower metabolic clearance due to structural rigidity .
Substituted Cyclic Diols: 4-Allylbenzene-1,2-diol and 8-p-Menthene-1,2-diol
Substituted diols highlight the role of functional groups in modulating activity:
- 4-Allylbenzene-1,2-diol : Exhibits antibacterial activity against Xanthomonas oryzae (72.73% efficacy at 1335 µmol/L), outperforming kasugamycin in protective effects . In contrast, this compound’s bioactivity remains underexplored but may benefit from cyclobutane’s pharmacokinetic advantages, such as increased metabolic stability .
- 8-p-Menthene-1,2-diol: Contains a phenol group, leading to structural alerts in toxicity assays. However, read-across analyses suggest low mutagenic risk, a consideration relevant for this compound derivatives .
Biological Activity
trans-Cyclobutane-1,2-diol (CAS Number: 35358-34-0) is an organic compound characterized by its unique diol structure, which contains two hydroxyl groups (-OH) attached to a cyclobutane ring. This compound has garnered attention in various fields of chemistry and biology due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 88.105 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 220.1 °C
- Flash Point : 110 °C
The trans configuration of the hydroxyl groups contributes to the compound's unique three-dimensional structure, which influences its reactivity and interactions with biological molecules .
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The hydroxyl groups can participate in hydrogen bonding, which is crucial for the compound's interaction with proteins and nucleic acids. This interaction may lead to alterations in cellular processes, including but not limited to:
- Oxidation Reactions : The compound can be oxidized to form diketones or ketoaldehydes, which may exhibit different biological activities compared to the parent diol.
- Substitution Reactions : The hydroxyl groups can be substituted with other functional groups, potentially enhancing the compound's bioactivity.
Drug Development
Research indicates that this compound has potential applications in drug development due to its structural properties. Its strained ring system allows it to serve as a building block for more complex molecules, including pharmaceuticals.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Diol | Potential drug candidate; nuclear pore dilation |
cis-Cyclobutane-1,2-diol | Diol | Different reactivity; less studied |
Cyclobutane-1,2-dione | Dione | Distinct reactivity; potential for synthesis |
Cyclobutane-1,2-dicarboxylic acid | Dicarboxylic acid | More acidic; potential for different biological interactions |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for characterizing hydrogen-bonding interactions in trans-cyclobutane-1,2-diol?
Raman jet spectroscopy combined with scaled harmonic DFT predictions is the primary method for analyzing OH stretching fundamentals and hydrogen-bonding interactions. This approach allows precise conformational assignments by resolving narrow spectral signals under low-temperature, jet-cooled conditions. Experimental data in the 3560–3700 cm⁻¹ range are benchmarked against hybrid DFT calculations to validate hydrogen-bonding trends .
Q. What experimental methods confirm the stereochemical configuration of this compound?
Stereochemical confirmation relies on comparative analysis of experimental Raman spectra with DFT-predicted vibrational modes. For example, this compound’s distinct OH stretching fundamentals (e.g., ~3600–3650 cm⁻¹) are matched to conformers optimized for hydrogen-bonding geometry. This method avoids ambiguities from NMR coupling constants in rigid systems .
Advanced Research Questions
Q. Why do GGA functionals underperform hybrid DFT in predicting OH stretching frequencies for this compound?
Generalized gradient approximation (GGA) functionals like BP86 and PBE overestimate the stability of conformers with weaker hydrogen bonds (e.g., "primed" conformers). Hybrid DFT (e.g., B3LYP) better accounts for electron correlation, critical for modeling subtle hydrogen-bonding interactions. Benchmarking shows GGA errors exceed 10 cm⁻¹ in strained systems like cyclobutane diols .
Q. How can discrepancies between experimental and computational conformational data be resolved for this compound?
A two-tier approach combines scaled harmonic DFT frequencies with relaxation path analyses. First, harmonic predictions are scaled using a training set of diols. Second, anharmonic corrections account for secondary interactions (e.g., hyperconjugation) and ring strain. This method reduces deviations to <5 cm⁻¹ for most conformers .
Q. What experimental designs are critical for studying conformational equilibria in this compound?
Jet-cooled Raman spectroscopy is essential to isolate individual conformers by minimizing thermal motion. Temperature-controlled experiments (e.g., 10–50 K) enable precise measurement of OH stretching fundamentals. Concurrently, DFT-based potential energy surface scans identify transition states, linking spectral features to conformational dynamics .
Q. How do solvent effects alter the hydrogen-bonding behavior of this compound compared to gas-phase studies?
While gas-phase studies (via jet spectroscopy) reveal intrinsic hydrogen-bonding strength, polar solvents (e.g., water) stabilize open conformers by disrupting intramolecular interactions. Computational models incorporating implicit solvent corrections (e.g., PCM) predict solvatochromic shifts of 20–30 cm⁻¹, validated by ultrafast IR spectroscopy .
Properties
IUPAC Name |
(1R,2R)-cyclobutane-1,2-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPMXFUDCYMCOE-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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